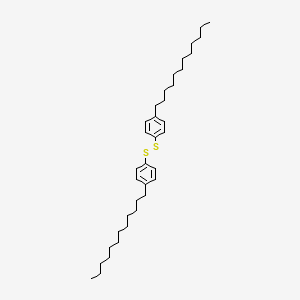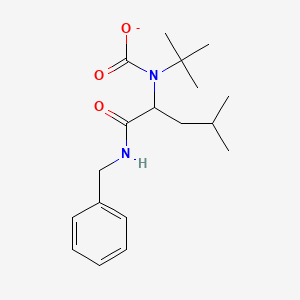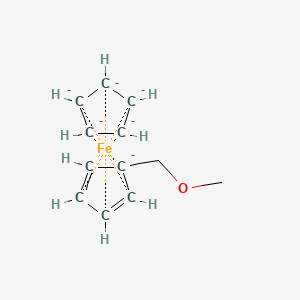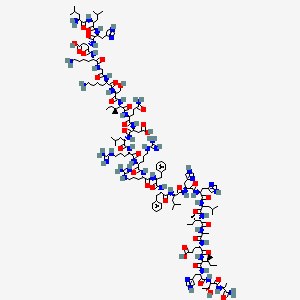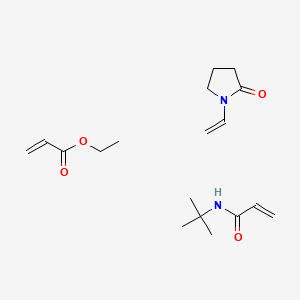
Sodium triphenyl(propan-2-yl)phosphanium bromide azanide (1/1/1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium triphenyl(propan-2-yl)phosphanium bromide azanide (1/1/1/1) is a complex organophosphorus compound. It is known for its unique structure, which includes a triphenylphosphonium group, a propan-2-yl substituent, and a bromide azanide. This compound is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium triphenyl(propan-2-yl)phosphanium bromide azanide typically involves the reaction of triphenylphosphine with an alkyl halide, such as isopropyl bromide, in the presence of a base like sodium amide. The reaction is carried out under inert conditions to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Sodium triphenyl(propan-2-yl)phosphanium bromide azanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts .
科学研究应用
Sodium triphenyl(propan-2-yl)phosphanium bromide azanide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and catalysts
作用机制
The mechanism of action of sodium triphenyl(propan-2-yl)phosphanium bromide azanide involves its interaction with molecular targets through its phosphonium group. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in redox reactions, where it can be oxidized or reduced to form different products .
相似化合物的比较
Similar Compounds
Triphenylphosphine: A simpler phosphine compound without the propan-2-yl substituent.
Isopropyltriphenylphosphonium bromide: Similar structure but lacks the azanide group.
Tetraphenylphosphonium bromide: Contains an additional phenyl group instead of the propan-2-yl substituent
Uniqueness
Sodium triphenyl(propan-2-yl)phosphanium bromide azanide is unique due to its combination of a triphenylphosphonium group, a propan-2-yl substituent, and a bromide azanide. This unique structure imparts specific reactivity and properties that are not observed in simpler phosphonium compounds .
属性
| 238083-06-2 | |
分子式 |
C21H24BrNNaP |
分子量 |
424.3 g/mol |
IUPAC 名称 |
sodium;azanide;triphenyl(propan-2-yl)phosphanium;bromide |
InChI |
InChI=1S/C21H22P.BrH.H2N.Na/c1-18(2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;;;/h3-18H,1-2H3;1H;1H2;/q+1;;-1;+1/p-1 |
InChI 键 |
GJZNHDOXOMAUCF-UHFFFAOYSA-M |
规范 SMILES |
CC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[NH2-].[Na+].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


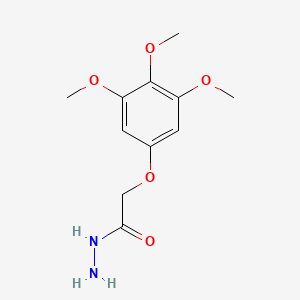
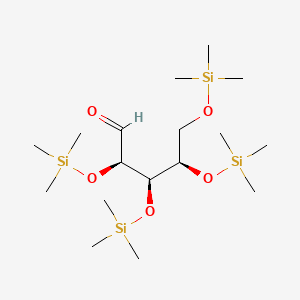
![2-[4-(butylazaniumyl)-2-propoxybenzoyl]oxyethyl-diethylazanium;dichloride](/img/structure/B13748570.png)
